1-Azabicyclo[2.2.1]heptan-3-one
Overview
Description
1-Azabicyclo[2.2.1]heptan-3-one, also known as quinuclidinone, is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. It is widely used in organic synthesis and serves as a precursor for various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of 1-Azabicyclo[22It’s known that similar compounds have been used as precursors to the enantiomers of the carbocyclic nucleoside carbovir , which is a potent inhibitor of HIV-1 .
Mode of Action
The exact mode of action of 1-Azabicyclo[22It’s known that similar compounds interact with their targets to inhibit the replication of hiv-1 .
Biochemical Pathways
The biochemical pathways affected by 1-Azabicyclo[22It’s known that similar compounds inhibit the replication of hiv-1, suggesting that they may affect the viral replication pathways .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[22It’s known that similar compounds inhibit the replication of hiv-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptan-3-one can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods: Industrial production of this compound often involves the resolution of racemic mixtures into their enantiomers. For example, racemic this compound can be resolved into its (1S, 4R) and (1R, 4S) isomers by forming di-p-toluoyl hemitartrate .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.
Major Products: The major products formed from these reactions include various substituted quinuclidinones and their derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptan-3-one can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]hept-5-en-3-one:
8-Azabicyclo[3.2.1]octane: This scaffold is the central core of tropane alkaloids, which display a wide array of biological activities.
The uniqueness of this compound lies in its rigid bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-4-7-2-1-5(6)3-7/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPRMKOCTSUHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864991 | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21472-89-9 | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21472-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azabicyclo(2.2.1)heptan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azabicyclo[2.2.1]heptan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Azabicyclo[2.2.1]heptan-3-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Q2DRD4KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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